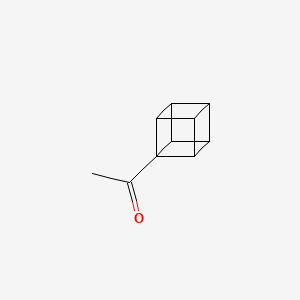

1-(Cuban-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cuban-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBJTTXCEKAVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C3C4C1C5C4C3C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility, Handling, and Stability of 1-(Cuban-1-yl)ethan-1-one

Executive Summary

1-(Cuban-1-yl)ethan-1-one is a high-value pharmacophore intermediate used primarily as a bioisostere for ortho- or para- substituted acetophenones in medicinal chemistry. Characterized by its unique cubane cage structure (

However, its handling requires specific protocols due to two critical factors:

-

Thermodynamic Instability: The cubane cage possesses immense strain energy (~166 kcal/mol).[1] While kinetically stable, it must be protected from conditions that lower the activation energy for ring-opening.

-

Low Melting Point: With a melting range of 56–58°C , the compound is susceptible to "oiling out" or degradation during aggressive solvation or drying techniques.

This guide provides a standardized framework for the solubilization, storage, and handling of acetylcubane to ensure experimental reproducibility and safety.

Physicochemical Profile

Understanding the physical state is a prerequisite for solubility optimization.

| Property | Value / Description | Context for Handling |

| Molecular Formula | High carbon content relative to oxygen implies lipophilicity. | |

| Molecular Weight | 146.19 g/mol | Small molecule, suitable for fragment-based drug design. |

| Physical State | White to off-white crystalline powder | Visual inspection for yellowing is a key QC step (indicates oxidation). |

| Melting Point | 56–58 °C | CRITICAL: Do not use oven drying. Do not sonicate for >2 mins without ice bath. |

| Predicted LogP | ~1.8 – 2.2 | Moderately lipophilic. Requires organic co-solvents for aqueous assays. |

| Ring Strain | ~166 kcal/mol | High energy density.[2] Avoid strong Lewis acids which can catalyze cage rearrangement. |

Solubility & Solvent Compatibility[3][4][5]

The solubility profile of acetylcubane is dictated by the competition between the lipophilic, greasy cubane cage and the polar acetyl moiety.

Solvent Classification Table

| Solvent Class | Suitability | Recommended Solvents | Notes |

| Dipolar Aprotic | Excellent | DMSO, DMF, DMA | Primary choice for Stock Solutions. Dissolves >50 mg/mL easily. |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Ideal for synthesis workups and transfers. |

| Alcohols | Good | Methanol, Ethanol | Good for intermediate dilutions. |

| Non-Polar | Moderate | Hexane, Toluene | Soluble, but less effective than DCM due to the ketone polarity. |

| Aqueous | Poor | Water, PBS, Saline | Insoluble without co-solvent. Requires DMSO spike (typically <1% v/v final). |

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for selecting a solvent system based on the experimental application.

Figure 1: Decision matrix for solvent selection based on downstream application.

Handling & Stability Protocols

The "Strain Energy" Risk

While acetylcubane is not a primary explosive, the cubane cage is thermodynamically unstable.

-

Thermal Hazard: Decomposition is exothermic. Do not heat above 100°C in a closed system.

-

Shock Sensitivity: Low, but standard "energetic material" precautions apply. Avoid grinding the dry solid vigorously with a mortar and pestle; use solvation to mix.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable 50 mM stock solution in DMSO.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity risk).

-

Weighing: Weigh approximately 7.3 mg of 1-(cuban-1-yl)ethan-1-one into a tared, amber glass vial.

-

Note: Use an anti-static gun if the powder is flighty.

-

-

Calculation:

-

Example: For 7.3 mg at 50 mM:

.

-

-

Solvation: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%).

-

Mixing: Vortex gently for 30 seconds.

-

Caution: If sonication is required, limit to 3 x 10-second bursts. Do not allow the bath water to warm up , as the compound melts at ~56°C.

-

-

Inspection: Solution must be clear and colorless. Any turbidity indicates undissolved solid or moisture contamination.

Storage & Degradation

-

Solid State: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long term. Keep under inert atmosphere (Argon/Nitrogen) if possible.

-

Solution State: DMSO stocks are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Visualizing the Handling Workflow

The following diagram illustrates the "Chain of Custody" for the molecule from receipt to storage, highlighting critical control points (CCPs).

Figure 2: Handling workflow emphasizing temperature control and moisture avoidance.

Scientific Rationale (E-E-A-T)

Why Cubane? (The Bioisostere Argument)

Researchers utilize 1-(cuban-1-yl)ethan-1-one to replace acetophenone moieties. The cubane core acts as a bioisostere for benzene .

-

Mechanism: The diagonal distance across the cubane cage (2.72 Å) mimics the distance across a benzene ring (2.79 Å).

-

Benefit: Unlike the flat benzene ring, cubane is a 3D scaffold. This "escape from flatland" often improves solubility and metabolic stability by reducing

-

Causality in Protocols

-

Why avoid heating? The low melting point (56°C) combined with high ring strain creates a risk of rapid, uncontrolled decomposition or phase change that alters concentration accuracy.

-

Why Anhydrous DMSO? The ketone oxygen can hydrogen bond with water, but the hydrophobic cage repels it. Water contamination in DMSO stocks leads to "crashing out" of the compound over time, ruining long-term experiments.

References

-

Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(11), 3580-3585.

-

Sigma-Aldrich. (2024).[3] "Product Specification: 1-(Cuban-1-yl)ethan-1-one (CAS 80606-52-6)."[4] MilliporeSigma Catalog.

-

Eaton, P. E. (1992). "Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts." Angewandte Chemie, 104(11), 1447-1462.

-

Reekie, T. A., et al. (2019). "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(3), 1078–1095.

-

TCI Chemicals. (2023). "Cubane-Containing Building Blocks: The Bioisostere of Benzene Ring." TCI Product Spotlight.

Sources

The Cornerstone of a Bioisostere: A Technical Guide to the Synthesis of Cubane-1-Carboxylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the cubane cage has emerged as a compelling bioisostere for the benzene ring in modern medicinal chemistry. Its unique geometry offers a fixed spatial arrangement for substituents, potentially enhancing pharmacological properties and improving metabolic stability.[1][2] Central to the exploration of cubane-based therapeutics is the availability of versatile building blocks, with cubane-1-carboxylic acid being a primary precursor for a multitude of derivatives. This technical guide provides a comprehensive overview of the synthesis of cubane-1-carboxylic acid, detailing the underlying principles, experimental protocols, and critical considerations for its successful preparation.

The Strategic Approach: From Dicarboxylic Acid to Monoacid

The most established and practical route to cubane-1-carboxylic acid commences with the more readily accessible precursor, cubane-1,4-dicarboxylic acid. The overall strategy involves a robust synthesis of the dicarboxylic acid followed by a selective mono-decarboxylation. This approach allows for larger scale production of the foundational cubane scaffold, which can then be tailored to the desired mono-functionalized derivative.

The synthetic journey can be conceptually divided into two major phases:

-

Phase 1: Construction of the Cubane Core - The synthesis of cubane-1,4-dicarboxylic acid.

-

Phase 2: Targeted Monofunctionalization - The selective mono-decarboxylation to yield cubane-1-carboxylic acid.

This guide will elucidate each phase with detailed experimental insights and explanations of the chemical transformations involved.

Phase 1: Building the Cage - The Synthesis of Cubane-1,4-Dicarboxylic Acid

The synthesis of cubane-1,4-dicarboxylic acid has evolved from the groundbreaking, yet lengthy, original synthesis by Eaton and Cole in 1964 to a more streamlined and higher-yielding five-step process.[3][4] This improved route is now the standard for producing multi-gram quantities of this key intermediate.[3]

The Improved Five-Step Synthesis: A Summary

The currently favored synthetic pathway to cubane-1,4-dicarboxylic acid is a testament to decades of optimization, offering a reproducible and scalable method. The overall yield for this five-step process is approximately 25%.[3]

| Step | Reaction | Key Reagents | Critical Insights |

| 1 | Diels-Alder Dimerization | 2-Bromocyclopentadienone (generated in situ) | The spontaneous dimerization of this unstable diene is a crucial C-C bond-forming step, establishing the initial framework.[4] |

| 2 | Intramolecular [2+2] Photocycloaddition | UV light (e.g., mercury lamp) | This photochemical step is pivotal in forming the cage-like structure. The reaction is typically carried out in acidic aqueous methanol.[5] |

| 3 | Hydrolysis | Water, heat | This step ensures the conversion of any acetal or hemiacetal intermediates formed during photolysis back to the ketone.[5] |

| 4 | Favorskii Rearrangement | Potassium Hydroxide (KOH) | This classic ring contraction reaction is essential for forming the strained cubane cage from the cage dione intermediate.[6][7] |

| 5 | Acidification | Concentrated Hydrochloric Acid (HCl) | Protonation of the dicarboxylate salt to yield the final cubane-1,4-dicarboxylic acid.[5] |

Visualizing the Workflow: Synthesis of Cubane-1,4-Dicarboxylic Acid

Figure 2. Key steps in the synthesis of cubane-1-carboxylic acid.

Detailed Experimental Protocol: Barton Decarboxylation

The following protocol is based on the optimized procedures reported by Eaton and colleagues. [8] Step 1: Preparation of the Mono-methyl Ester of Cubane-1,4-dicarboxylic Acid

A selective mono-saponification of dimethyl cubane-1,4-dicarboxylate is a common method to obtain the mono-acid mono-ester. [9]

-

Procedure:

-

Dimethyl cubane-1,4-dicarboxylate is dissolved in methanol.

-

A solution of one equivalent of potassium hydroxide in methanol is added dropwise at room temperature.

-

The reaction is stirred for an extended period (e.g., 24 hours) to ensure selective hydrolysis of one ester group.

-

Work-up involves removing the solvent, dissolving the residue in water, washing with an organic solvent to remove unreacted diester, and then acidifying the aqueous layer to precipitate the mono-acid mono-ester. [9] Step 2: Barton Decarboxylation of the Mono-methyl Ester

-

-

Procedure:

-

The mono-methyl ester of cubane-1,4-dicarboxylic acid is converted to its corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride.

-

The acid chloride is then reacted with a thiohydroxamic acid derivative (e.g., N-hydroxypyridine-2-thione) to form the Barton ester.

-

The Barton ester is then subjected to homolytic decomposition, typically initiated by a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., a thiol), to yield the methyl cubanecarboxylate.

-

Finally, hydrolysis of the methyl ester affords the desired cubane-1-carboxylic acid.

-

Downstream Applications: Cubane-1-Carboxylic Acid as a Versatile Precursor

Cubane-1-carboxylic acid is a gateway to a wide array of functionalized cubanes for drug discovery. The carboxylic acid moiety can be readily transformed into other functional groups, enabling the synthesis of diverse libraries of cubane-containing compounds.

Conversion to Amines via the Curtius Rearrangement

A particularly important transformation is the conversion of the carboxylic acid to a primary amine via the Curtius rearrangement. [2][9]This opens the door to the synthesis of cubane-based analogues of aniline-containing drugs, which can offer improved metabolic stability. [1] The Curtius Rearrangement Workflow:

-

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to an acyl chloride.

-

Formation of the Acyl Azide: The acyl chloride is reacted with an azide source, such as sodium azide.

-

Rearrangement to the Isocyanate: Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form a highly reactive isocyanate intermediate. [10][11]4. Trapping of the Isocyanate: The isocyanate can be trapped with various nucleophiles. For example, reaction with water leads to the formation of an unstable carbamic acid which decarboxylates to the primary amine. [10]Trapping with an alcohol yields a carbamate, a protected form of the amine.

Figure 3. The Curtius rearrangement for the synthesis of cuban-1-amine.

Conclusion and Future Outlook

The synthesis of cubane-1-carboxylic acid, primarily through the mono-decarboxylation of the more accessible cubane-1,4-dicarboxylic acid, is a well-established yet crucial process for advancing the field of medicinal chemistry. The protocols outlined in this guide, refined over decades of research, provide a reliable pathway for obtaining this key precursor on a practical scale. As the demand for novel, three-dimensional drug scaffolds continues to grow, the importance of robust and scalable syntheses for foundational building blocks like cubane-1-carboxylic acid will only increase. Future innovations in this area may focus on further improving the efficiency of the photochemical step, developing even more selective mono-functionalization strategies, and expanding the repertoire of transformations from the carboxylic acid handle.

References

-

The Magic of Cubane! - Organic Synthesis International. (2014, February 1). Retrieved from [Link]

-

Synthesis. (n.d.). The Chemistry of Cubane. Retrieved from [Link]

-

Eaton, P. E., Nordari, N., Tsanaktsidis, J., & Upadhyaya, S. P. (1995). Barton Decarboxylation of Cubane-1,4-dicarboxylic Acid: Optimized Procedures for Cubanecarboxylic Acid and Cubane. Synthesis, 1995(05), 501-502. DOI: 10.1055/s-1995-3961. Retrieved from [Link]

-

Application Note 48: Photochemical synthesis of Cubanes. (n.d.). Vapourtec. Retrieved from [Link]

-

The first synthesis of Cubane! (n.d.). The Chemistry of Cubane. Retrieved from [Link]

-

Hylsová, M., Slavíček, P., & Rulíšek, L. (2020). Chlorinated Cubane-1,4-dicarboxylic Acids. Molecules, 25(22), 5373. DOI: 10.3390/molecules25225373. Retrieved from [Link]

-

Collin, D. E., et al. (2021). A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids. ChemRxiv. DOI: 10.26434/chemrxiv-2021-z8q5v. Retrieved from [Link]

-

Synthesis of Tetra-Functional Cubane Derivatives. (1989, March). FLUOROCHEM, INC. Retrieved from [Link]

-

synthesis - The Chemistry of Cubane. (n.d.). Retrieved from [Link]

-

Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. DOI: 10.1021/acs.jmedchem.8b00888. Retrieved from [Link]

-

Synthesis of the mono‐ and disubstituted cubane library. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Cubane. (2022, May 30). Petrolpark. Retrieved from [Link]

-

Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. (2022, February 9). Molecules. Retrieved from [Link]

-

Applications. (n.d.). The Chemistry of Cubane. Retrieved from [Link]

-

General Access to Cubanes as Benzene Bioisosteres. (2023, March 27). Macmillan Group - Princeton University. Retrieved from [Link]

-

Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chalmers, B. A. (2015). Investigations into Cubane Based Analogues of Current Pharmaceuticals [Doctoral dissertation, The University of Queensland]. UQ eSpace. Retrieved from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved from [Link]

-

Curtius Rearrangement. (2025, June 17). Chemistry Steps. Retrieved from [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

ChemInform Abstract: Barton Decarboxylation of Cubane-1,4-dicarboxylic Acid: Optimized Procedures for Cubanecarboxylic Acid and Cubane. (2010, August). ChemInform. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis [ch.ic.ac.uk]

- 4. High energy derivatives of Cubane [ch.ic.ac.uk]

- 5. vapourtec.com [vapourtec.com]

- 6. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 7. petrolpark.co.uk [petrolpark.co.uk]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

Methodological & Application

1-(Cuban-1-yl)ethan-1-one: A High-Fidelity Bioisostere for "Escape from Flatland" Drug Design

Topic: 1-(cuban-1-yl)ethan-1-one as a Building Block for Complex Molecules Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Cubic Shift

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemistry has moved beyond the "flatland" of aromatic rings.[1] 1-(cuban-1-yl)ethan-1-one (Acetylcubane) represents a premier scaffold in this transition. It serves as a non-aromatic, sp³-rich bioisostere for acetophenone and related phenyl-ketones.

Unlike adamantane (which is bulky and spherical), the cubane core mimics the bond vectors of benzene (specifically para-substitution) while significantly altering the molecule's metabolic profile and solubility. This guide outlines the handling, reactivity, and specific protocols for integrating this high-energy scaffold into complex pharmaceutical architectures.

Physicochemical Profile & Bioisosterism

The utility of 1-(cuban-1-yl)ethan-1-one lies in its ability to replace a phenyl ring without disrupting the overall pharmacophore geometry, while simultaneously improving lipophilicity-driven metabolic issues.

Comparative Data: Acetylcubane vs. Acetophenone

| Feature | Acetophenone (Benzene Analog) | 1-Acetylcubane (Bioisostere) | Impact on Drug Design |

| Hybridization | sp² (Planar) | sp³ (3D Rigid Cage) | Increases "Escape from Flatland" (Fsp³ score). |

| C-C Bond Length | 1.39 Å | 1.57 Å | Slightly larger volume; distinct exit vectors. |

| Diagonal Distance | 2.79 Å (across ring) | 2.72 Å (body diagonal) | Near-perfect geometric match for para-substitution. |

| Solubility | Low (Planar stacking) | High | Disrupted crystal packing improves aqueous solubility. |

| Metabolic Liability | High (Arene oxidation/epoxidation) | Low | C-H bonds are strong (~98 kcal/mol) and resistant to P450 oxidation. |

| Strain Energy | Low (Aromatic stability) | ~166 kcal/mol | High energy density; requires care with specific transition metals. |

Strategic Reactivity Workflow

The acetyl group on the cubane cage is not merely a functional handle; it is a gateway to divergent synthesis. The following diagram illustrates the primary workflows for transforming 1-(cuban-1-yl)ethan-1-one into high-value drug candidates.

Figure 1: Divergent synthetic pathways starting from 1-acetylcubane. The ketone serves as the primary anchor for functionalization.

Application Protocols

Protocol A: Reductive Amination (Synthesis of Cubyl-Amines)

Context: This is the most frequent transformation in medicinal chemistry. While the cubane cage is robust, the choice of reducing agent is critical to prevent side reactions or over-reduction. Mechanism: Formation of a Schiff base (imine) followed by in situ hydride transfer.

Reagents:

-

1-(cuban-1-yl)ethan-1-one (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 1-(cuban-1-yl)ethan-1-one in anhydrous DCE (0.2 M concentration).

-

Amine Addition: Add the amine (1.1 equiv) followed by acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

-

Expert Note: Unlike acetophenone, the cubyl ketone is sterically accessible but electronically distinct. The cage exerts an inductive effect, making the carbonyl slightly more electrophilic.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? NaBH(OAc)₃ is milder than NaBH₄ and NaCNBH₃. It minimizes the risk of reducing the ketone before imine formation is complete and avoids toxic cyanide byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: C-H Functionalization (The "Advanced" Route)

Context: Standard cubane chemistry relies on 1,4-substitution (linear). To access the "ortho" (1,2) or "meta" (1,3) positions, one must use Directed Ortho Metalation (DoM).[2] Pre-requisite: The ketone must first be converted to a directing group (e.g., an amide via Beckmann rearrangement or oxidation to the acid then amide coupling).

General Workflow for Amide-Directed Arylation:

-

Substrate: Cubane-carboxamide (derived from the ketone).

-

Catalyst System: Pd(OAc)₂ (5-10 mol%) + Ligand (e.g., mono-N-protected amino acid ligands).

-

Conditions: The reaction utilizes the amide to direct the Palladium to the adjacent C-H bond (C2 position) on the cage.

-

Significance: This allows the creation of 1,2-disubstituted cubanes, which mimic ortho-substituted benzenes, a geometry previously difficult to access.

Critical Stability & Safety Notes (The "Cage" Warning)

While 1-acetylcubane is kinetically stable, it possesses immense strain energy (~166 kcal/mol). Researchers must adhere to the following constraints to prevent cage rupture or isomerization .

Metal-Catalyzed Rearrangement (The Ag/Rh Danger)

Certain transition metals, particularly Silver(I) and Rhodium(I) , catalyze the isomerization of cubane into cuneane (a wedge-shaped isomer) or syn-tricyclooctadiene.

-

Avoid: AgNO₃, AgOTf, [Rh(COD)Cl]₂ unless specifically intending to rearrange the cage.

-

Safe Metals: Palladium (Pd) and Copper (Cu) are generally safe for cross-coupling chemistry on the cubane scaffold.

Thermal Limits

-

Safe Zone: < 160°C.

-

Danger Zone: > 200°C. At these temperatures, the C-C bonds may homolytically cleave.

-

Explosivity: While 1-acetylcubane is not an explosive, polynitrocubanes are high-explosives. Avoid nitration conditions unless working in a specialized energetic materials facility.

Acid/Base Stability

-

Acids: Highly stable to Brønsted acids (e.g., HCl, H₂SO₄). The cage does not open under standard acidic hydrolysis conditions.

-

Bases: Stable to standard bases (NaOH, LiHMDS). However, the C-H bonds on the cubane cage are more acidic (pKa ~ 36) than standard alkanes due to high s-character (similar to cyclopropane). Strong bases can deprotonate the cage, allowing for lithiation (trapping with electrophiles).

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]

- Foundational text describing the first synthesis of the cubane cage.

-

Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[3] Angewandte Chemie International Edition. [Link]

- Key paper validating the physicochemical properties and bioisosteric utility.

-

Reekie, T. A., et al. (2019).[3] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- Comprehensive review of cubane applic

-

Okude, R., et al. (2020).[2][4] Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation.[2][4] Chemical Science. [Link]

- Describes the advanced C-H functionaliz

-

Tsanaktsidis, J. (2016). Dimethyl 1,4-Cubanedicarboxylate.[5] Encyclopedia of Reagents for Organic Synthesis. [Link]

- Protocol for the scalable synthesis of the precursor to 1-acetylcubane.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]

- 3. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of Novel Materials from Cubanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The unique, highly strained cage structure of cubane and its derivatives offers a compelling platform for the development of novel materials with tailored properties. The rigid, three-dimensional framework of the cubane core provides a scaffold for precise spatial arrangement of functional groups, leading to applications in advanced polymers, liquid crystals, and as bioisosteres in medicinal chemistry. This guide provides an in-depth exploration of the synthesis of cubanone derivatives and detailed protocols for their application in materials science and drug development.

Introduction to Cubanone Derivatives: A World of Potential in a Cage

Cubanone, and its derivatives, are molecules based on the cubane (C₈H₈) skeleton, a synthetic hydrocarbon with carbon atoms arranged at the corners of a cube. This unique geometry results in significant ring strain, imparting unusual physical and chemical properties. While the parent cubane is a crystalline solid, functionalization of the cubane core, particularly with a ketone group to form cubanone, opens up a vast landscape for chemical modification and the creation of novel materials.[1]

The primary areas of interest for cubanone derivatives include:

-

Materials Science: The rigid and well-defined structure of the cubane cage makes it an ideal building block for creating highly ordered materials such as polymers and liquid crystals.[2][3] Polycubanes, for instance, are being explored for their potential in nanoarchitecture.[1]

-

Drug Development: The cubane moiety is an excellent bioisostere for the benzene ring, a common motif in many drug molecules.[4] Replacing a benzene ring with a cubane cage can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and solubility, while maintaining or even improving biological activity.[5] Derivatives of cubane have shown promise as anti-cancer and anti-HIV agents.[1][6]

This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the exciting potential of cubanone derivatives in their respective fields.

Synthesis of Cubanone and Key Derivatives

The synthesis of cubanone and its derivatives typically starts from the more readily available cubane-1,4-dicarboxylic acid. The following protocols outline the key synthetic steps.

Synthesis of Cubane-1,4-dicarboxylic Acid

The multi-step synthesis of cubane-1,4-dicarboxylic acid has been well-established and can be performed on a multi-gram scale.[2][7] A key step in many synthetic routes is an intramolecular [2+2] photocycloaddition.

Protocol: Synthesis of 1-(Cuban-1-yl)ethanone (Cubanone)

This protocol describes a common route to cubanone from cubanecarboxylic acid, which can be obtained from cubane-1,4-dicarboxylic acid via a Barton decarboxylation.[5][8]

Step 1: Conversion of Cubanecarboxylic Acid to Cubanecarbonyl Chloride

-

To a solution of cubanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the crude cubanecarbonyl chloride.

Step 2: Reaction with Organocadmium or Organocuprate Reagent

-

Prepare a solution of a suitable organocadmium (e.g., dimethylcadmium) or organocuprate (e.g., lithium dimethylcuprate) reagent.

-

Add the freshly prepared cubanecarbonyl chloride solution dropwise to the organometallic reagent at an appropriate low temperature (e.g., -78 °C for organocuprates).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1-(cuban-1-yl)ethanone.

Protocol: Wittig Reaction for Alkene Synthesis from Cubanone

The ketone functionality of cubanone provides a handle for further derivatization, such as the Wittig reaction to form alkenes.[9][10]

-

Preparation of the Wittig Reagent (Phosphonium Ylide):

-

Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise at 0 °C.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

-

Reaction with Cubanone:

-

Cool the ylide solution to 0 °C and add a solution of 1-(cuban-1-yl)ethanone (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired cubanyl-alkene.

-

Application in Materials Science: Polymers and Liquid Crystals

The rigid, well-defined geometry of the cubane cage makes it an attractive building block for creating novel polymers and liquid crystals with unique properties.

Cubane-Containing Polymers

The incorporation of cubane units into a polymer backbone or as pendant groups can significantly influence the material's thermal and mechanical properties.[11]

This protocol is adapted from the synthesis of poly(2-oxazoline)s with functional side chains.[11][12]

Step 1: Synthesis of a 2-Oxazoline Monomer with a Cubane Moiety

-

Synthesize a cubane derivative with a carboxylic acid or nitrile functionality that can be converted to a 2-oxazoline ring.

-

React the functionalized cubane with a suitable precursor, such as ethanolamine, to form the 2-oxazoline monomer.

Step 2: Cationic Ring-Opening Polymerization (CROP)

-

In a glovebox, dissolve the cubane-containing 2-oxazoline monomer and a co-monomer (e.g., 2-ethyl-2-oxazoline for solubility) in anhydrous N,N-dimethylacetamide (DMAc).[11]

-

Add a solution of an initiator, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in DMAc to the monomer solution.[11]

-

Stir the reaction at a controlled temperature (e.g., 78 °C) for a specified time to achieve the desired polymer length.

-

Terminate the polymerization by adding a suitable terminating agent.

-

Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and dry under vacuum.

Table 1: Representative Physical Properties of Cubane-Containing Polymers

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Reference |

| Polyamide | 1,4-diaminocubane and adipoyl chloride | > 200 °C (exothermic peak) | > 200 °C | [11] |

| Poly(2-oxazoline) | Cubane-containing 2-oxazoline and 2-ethyl-2-oxazoline | Varies with copolymer composition | Not reported | [12] |

Cubanone-Based Liquid Crystals

The rigid and anisotropic nature of the cubane core can be exploited to design novel liquid crystalline materials. By attaching mesogenic (liquid crystal-forming) units to the cubane scaffold, it is possible to create materials with unique phase behaviors.[13][14]

This protocol describes the synthesis of rod-like (calamitic) liquid crystals from cubane-1,4-dicarboxylic acid.[13][15]

Step 1: Synthesis of Cubane-1,4-dicarbonyl Dichloride

-

Reflux a suspension of cubane-1,4-dicarboxylic acid in excess thionyl chloride for 3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude diacid chloride.

Step 2: Esterification with Mesogenic Phenols

-

Dissolve the cubane-1,4-dicarbonyl dichloride in dichloromethane.

-

Add this solution to a stirred mixture of the desired phenol derivative (e.g., 4-alkoxyphenol) and a base (e.g., triethylamine) in dichloromethane.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Phase Transition Temperatures of Representative Cubane-Based Liquid Crystals

| Compound | Structure | Phase Transitions (°C) | Reference |

| Bis[(4-methoxy)phenyl]cubane-1,4-dicarboxylate | Cubane core with two 4-methoxyphenyl ester groups | Cr 185 N 215 I | [13] |

| Bis[(4-ethoxy)phenyl]cubane-1,4-dicarboxylate | Cubane core with two 4-ethoxyphenyl ester groups | Cr 168 (N 165) I | [13] |

| Bis[(4-propoxy)phenyl]cubane-1,4-dicarboxylate | Cubane core with two 4-propoxyphenyl ester groups | Cr 134 (N 129) I | [13] |

Cr = Crystalline, N = Nematic, I = Isotropic; values in parentheses indicate a monotropic transition (observed only on cooling).

Application in Drug Development: Cubanone Derivatives as Bioisosteres

The use of cubane as a bioisostere for the phenyl group is a promising strategy in drug design to improve the physicochemical properties of drug candidates.[4]

Cubanone Derivatives as Anti-HIV Agents

Several cubane derivatives have shown moderate activity against the human immunodeficiency virus (HIV).[1][6] One of the key targets for anti-HIV therapy is the HIV-1 protease, an enzyme essential for viral maturation.[16][17]

HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins.[16] Inhibitors of this enzyme are typically peptide-like molecules that mimic the transition state of the cleavage reaction and bind to the active site of the enzyme. The rigid cubane scaffold can be used to present functional groups in a precise orientation to interact with the active site residues of HIV-1 protease.

Caption: Inhibition of HIV-1 Protease by a Cubanone Derivative.

This protocol provides a general method for screening the inhibitory activity of cubanone derivatives against HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.[16][18]

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate

-

Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)

-

Cubanone derivative test compounds

-

Reference inhibitor (e.g., Pepstatin A)

-

DMSO

-

Black 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer.

-

Dissolve the FRET peptide substrate and test compounds in DMSO to create stock solutions.

-

Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

-

Dilute the recombinant HIV-1 protease in cold 1X assay buffer to the desired working concentration.

-

-

Assay:

-

Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells of the microplate.

-

Add 40 µL of the diluted HIV-1 protease solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.[16]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Cubanone Derivatives as Anti-Cancer Agents

The precise three-dimensional arrangement of substituents on the cubane core makes it an attractive scaffold for designing molecules that can interact with specific biological targets involved in cancer progression.[4]

While the exact mechanisms are still under investigation, cubane derivatives may exert their anti-cancer effects through various pathways, including the inhibition of key enzymes or the disruption of protein-protein interactions that are critical for cancer cell survival and proliferation.

Caption: Potential Anti-Cancer Mechanism of a Cubanone Derivative.

Characterization of Cubanone Derivatives

Thorough characterization is essential to confirm the structure and purity of synthesized cubanone derivatives.

Table 3: Spectroscopic Data for a Representative Cubanone Derivative (1-(Cuban-1-yl)ethanone)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.04 (s, 7H, cubane-H), 2.20 (s, 3H, COCH₃) | [19] (for unsubstituted cubane) |

| ¹³C NMR (CDCl₃) | δ 208.0 (C=O), 60.5 (quaternary cubane-C), 47.3 (cubane-CH) | [19][20] (typical shifts) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~3000, 1231, 851 (cubane C-H stretches and skeletal vibrations) | [19] |

| Mass Spec (m/z) | 148.0888 (M⁺, calculated for C₁₀H₁₂O) | [21] |

Conclusion and Future Outlook

Cubanone derivatives represent a fascinating and underexplored class of compounds with significant potential in materials science and drug discovery. The synthetic protocols and application notes provided in this guide offer a starting point for researchers to delve into this exciting field. Future research will likely focus on developing more efficient and scalable synthetic routes to a wider variety of cubanone derivatives. In materials science, the design of novel polymers and liquid crystals with precisely controlled properties will continue to be a major area of investigation. In drug development, a deeper understanding of the mechanisms of action of cubanone-based therapeutics will be crucial for the design of next-generation drugs with improved efficacy and safety profiles. The rigid and tunable nature of the cubane scaffold ensures that it will remain a valuable tool for chemists and material scientists for years to come.

References

-

Hoogenboom, R., & Schubert, U. S. (2007). Poly(2-oxazoline)s: a comprehensive overview of polymer structures and their physical properties. Polymer Chemistry, 45(5), 781-791. [Link]

- Bényei, G. Y., et al. (2004).

- Jadhav, S. R., & Kulkarni, M. G. (2000). Synthesis and characterization of cubane polyamides.

-

QuirkyScience. (2014, August 21). Cubane: The Chemist's Toy? What Is It Good For?[Link]

-

The University of Bristol. (n.d.). Synthesis of Cubane. [Link]

-

The University of Bristol. (n.d.). Properties of Cubane. [Link]

-

Cubes on a string: a series of linear coordination polymers with cubane-like nodes and dicarboxylate linkers. (2019). Dalton Transactions, 48(31), 11847-11855. [Link]

-

Williams, C. M., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry, 17(29), 7019-7028. [Link]

-

Williams, C. M., et al. (2019). The cubane phenyl ring bioisostere paradigm was further explored in an extensive study covering a wide range of pharmaceutical and agrochemical templates... PubMed. [Link]

-

Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry, 13(12), 29-41. [Link]

-

ResearchGate. (2001). Cubane derivatives. [Link]

-

Uncommon building blocks in liquid crystals. (2024). Taylor & Francis Online. [Link]

-

Application of cubane derivatives. (n.d.). Angelfire. [Link]

-

Warburton, H. (2022, May 30). Synthesis of Cubane. Petrolpark. [Link]

-

The University of Bristol. (n.d.). The Chemistry of Cubane. [Link]

-

Applications of Cubane. (n.d.). The University of Bristol. [Link]

-

Sciencemadness Discussion Board. (2025, May 4). Synthesis of cubane and cubane related compounds / derivatives. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. (2016). Molecules, 21(11), 1493. [Link]

-

Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. (2020). Chemistry – A European Journal, 26(2), 374-378. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]

-

Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. [Link]

-

Patch, M. L., & Hope, K. M. (2005). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education, 82(9), 1349. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

Dalal Institute. (2023, February 13). Wittig Reaction. [Link]

-

Fluorochem, Inc. (1989). Synthesis of Tetra-Functional Cubane Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Sciencemadness Discussion Board. (2011, October 21). Synthesis Octanitrocubane. [Link]

-

Fluorochem, Inc. (1990). Synthesis of Cubane Based Energetic Molecules. [Link]

-

Organic Synthesis International. (2014, February 1). The Magic of Cubane![Link]

-

Biegasiewicz, K. F., et al. (2015). Cubane: 50 Years Later. Chemical Reviews, 115(14), 6734-6774. [Link]

-

YouTube. (2020, August 5). Project plan: Cubane synthesis. [Link]

-

HIV protease inhibitors: a review of molecular selectivity and toxicity. (2014). HIV/AIDS - Research and Palliative Care, 6, 95-104. [Link]

-

University of Colorado Boulder. (2012). Organic Synthesis of Liquid Crystals: Filling Forms with Function. [Link]

-

Current and Novel Inhibitors of HIV Protease. (2009). Viruses, 1(3), 638-669. [Link]

-

Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. (2020). ResearchGate. [Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). International Journal of Modern Engineering, 16(2). [Link]

-

Kazi, N., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications, 59(53), 8109-8112. [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules, 27(13), 4150. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis [ch.ic.ac.uk]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. petrolpark.co.uk [petrolpark.co.uk]

- 9. High energy derivatives of Cubane [ch.ic.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Poly(2-oxazoline)s with pendant cubane groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. szfki.hu [szfki.hu]

- 14. journals.uol.edu.pk [journals.uol.edu.pk]

- 15. iosrjournals.org [iosrjournals.org]

- 16. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.co.jp]

- 17. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. US20220010068A1 - Poly(2-oxazoline)s and methods for preparing them - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Cubanes

Welcome to the technical support center for the multi-step synthesis of cubanes. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding synthesis of these unique cage compounds. The information provided herein is curated to address common experimental hurdles and provide in-depth, field-proven insights to guide you through this complex synthetic journey.

I. Troubleshooting Guide

This section addresses specific problems that can arise during the key stages of cubane synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield or Failure in the [2+2] Photocycloaddition Step

Question: My intramolecular [2+2] photocycloaddition of the endo-dicyclopentadienone derivative is resulting in a complex mixture of byproducts and a very low yield of the desired cage compound. What are the likely causes and how can I optimize this critical step?

Answer:

The photochemical [2+2] cycloaddition is arguably one of the most crucial and often problematic steps in the synthesis of the cubane core.[1][2] Several factors can contribute to its failure or low efficiency.

Probable Causes:

-

Inadequate Light Source or Wavelength: The energy of the light source is critical. Direct excitation of the diene precursor often requires a high-powered mercury lamp or a specific UV-B lamp (e.g., λexc = 311 nm).[3] Using a light source with insufficient power or an incorrect wavelength will lead to incomplete conversion or alternative photochemical pathways.

-

Solvent and Acidity: The reaction is highly sensitive to the solvent system. The photocycloaddition is typically most successful in acidic aqueous methanol.[4] The acidic conditions are vital for the in-situ formation of the acetal or hemiacetal from the dione starting material, which is the photoactive species.[4] Running the reaction in other solvents like acetonitrile or toluene often fails to produce the desired product.[4]

-

Over-irradiation and Byproduct Formation: While the desired photoreaction is reported to be relatively robust against over-irradiation, prolonged exposure, especially with a high-power source, can lead to degradation of the product.[4]

-

Presence of Quenchers: Impurities in the starting material or solvent can act as triplet quenchers, interfering with the desired photochemical pathway.

Troubleshooting and Optimization Protocols:

-

Optimize the Photoreactor Setup:

-

Light Source: If using a traditional mercury lamp, ensure it is functioning at its optimal power. For more controlled and reproducible results, consider a continuous flow photoreactor which provides uniform and constant light exposure.[4][5]

-

Wavelength: Recent studies have shown that the use of a photosensitizer, such as benzophenone, allows the reaction to proceed with lower energy light (e.g., λexc = 390 nm), which can be supplied by more accessible LED lamps.[3][6][7][8] This approach can also minimize side reactions associated with high-energy UV radiation.

-

-

Strict Control of Reaction Conditions:

-

Solvent System: Prepare a fresh solution of acidic aqueous methanol. The concentration of the acid (e.g., HCl or H₂SO₄) should be carefully optimized.

-

Degassing: Thoroughly degas the reaction mixture with nitrogen or argon prior to and during irradiation to remove dissolved oxygen, which can act as a quencher.

-

-

Purification of Starting Material: Ensure the diene precursor is of high purity. Recrystallization or column chromatography may be necessary to remove any impurities that could interfere with the photoreaction.

-

Post-Reaction Workup: After the photocycloaddition, it is crucial to hydrolyze any remaining acetals or hemiacetals back to the ketone by heating the photoadduct in water. This ensures efficient conversion in the subsequent Favorskii rearrangement.[4]

| Parameter | Traditional Method | Photosensitized Method |

| Light Source | High-power Hg lamp or UV-B lamp | LED (e.g., 390 nm) |

| Wavelength | e.g., 311 nm | e.g., 390 nm |

| Sensitizer | None | Benzophenone (substoichiometric) |

| Advantages | Established method | Lower energy, potentially fewer side reactions, more accessible equipment |

| Disadvantages | Requires specialized, high-energy equipment | Requires optimization of sensitizer concentration |

Issue 2: Inefficient or Failed Favorskii Rearrangement

Question: I am struggling with the Favorskii rearrangement step for the ring contraction. The yields are inconsistent, and I suspect side reactions are occurring. How can I improve the reliability of this transformation?

Answer:

The Favorskii rearrangement is a cornerstone of the Eaton cubane synthesis, employed twice for ring contraction.[1][9] While generally robust, its efficiency can be hampered by several factors, particularly due to the strained nature of the polycyclic system.

Probable Causes:

-

Steric Hindrance and Bredt's Rule: In highly strained systems like the cubane precursors, enolization at the α-position to the ketone can be difficult due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position.[2][10] This can hinder the formation of the necessary enolate for the intramolecular SN2 reaction.

-

Base Strength and Concentration: The choice and concentration of the base (typically KOH) are critical. An insufficient amount of base will lead to incomplete reaction, while an overly concentrated or strong base can promote side reactions like the Haller-Bauer cleavage, leading to cage-opened byproducts.[11][12]

-

Reaction Temperature and Time: The Favorskii rearrangement often requires elevated temperatures (reflux) to proceed at a reasonable rate.[13] However, prolonged heating can lead to decomposition of the strained product.

Troubleshooting and Optimization Protocols:

-

Careful Control of Base and Temperature:

-

Use a freshly prepared solution of high-purity KOH in water or a suitable alcohol.

-

Titrate the base to ensure accurate concentration.

-

Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

-

A stepwise addition of the base can sometimes help to control the reaction and minimize side products.

-

-

Addressing Steric and Strain Issues:

-

For particularly challenging substrates where enolization is a problem, a "quasi-Favorskii" rearrangement may be occurring.[10][11] Understanding the specific mechanism for your substrate can help in optimizing conditions.

-

In some cases, modifying the leaving group at the α-position can facilitate the reaction.

-

-

Post-Reaction Workup:

-

Careful acidification of the reaction mixture is necessary to precipitate the carboxylic acid product. Perform this step at a low temperature (e.g., 0 °C) to maximize recovery and minimize the solubility of the product.[14]

-

Issue 3: Difficulties in Purification of Intermediates and Final Product

Question: My crude reaction mixtures, particularly after the Favorskii rearrangements and final decarboxylation, are tarry messes that are very difficult to purify. What are effective purification strategies for cubane derivatives?

Answer:

The purification of cubane intermediates is a well-documented challenge in the field.[15] The high reactivity and potential for polymerization can lead to the formation of complex, often tarry, mixtures.

Probable Causes:

-

Formation of Polymeric Byproducts: The strained nature of the intermediates can make them susceptible to polymerization under reaction or workup conditions.

-

Incomplete Reactions: The presence of unreacted starting materials and various intermediates can complicate purification.

-

Thermal Instability: Some cubane derivatives have limited thermal stability, making purification by distillation risky. Explosions have been reported during vacuum distillation of the methyl ester of cubane-1,4-dicarboxylic acid.[15]

Troubleshooting and Optimization Protocols:

-

Esterification for Improved Handling: Conversion of the cubane-1,4-dicarboxylic acid to its dimethyl ester is a common and highly recommended strategy.[15][16] The diester is generally a more crystalline and less polar compound, making it more amenable to purification by recrystallization or sublimation.[15]

-

Protocol for Esterification: To a suspension of crude cubane-1,4-dicarboxylic acid in methanol at 0 °C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4 hours. After cooling, remove the solvent under reduced pressure to obtain the crude dimethyl ester.[14]

-

-

Recrystallization: This is a powerful technique for purifying solid cubane derivatives. The choice of solvent is critical and may require some experimentation.

-

Sublimation: For volatile solid derivatives like dimethyl cubane-1,4-dicarboxylate, vacuum sublimation using a cold finger apparatus can be an excellent method for obtaining high-purity material.[15]

-

Soxhlet Extraction: For the purification of some intermediates, Soxhlet extraction with a suitable solvent (e.g., hexane) can be a convenient alternative to column chromatography.[16]

-

Column Chromatography: While sometimes unavoidable, it should be used judiciously. The choice of stationary and mobile phases needs to be carefully optimized to achieve good separation without causing on-column decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing cubanes?

A1: The synthesis of cubane and its derivatives involves several hazardous reagents and potentially energetic intermediates. Key safety considerations include:

-

Handling of Reagents: Many reagents used, such as bromine, N-bromosuccinimide, thionyl chloride, and tert-butyl hydroperoxide, are corrosive, toxic, and/or reactive.[13][17] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

-

Energetic Nature of Cubanes: Cubane itself and particularly its nitrated derivatives are high-energy materials and potential explosives.[20][21] While cubane is kinetically stable, it should be handled with care, avoiding heat, shock, and friction.[1]

-

Spill and Waste Management: Have appropriate spill kits and waste disposal procedures in place.[17][22] Neutralize acidic and basic waste streams before disposal.

Q2: Is large-scale synthesis of cubane derivatives feasible in a standard laboratory setting?

A2: Yes, with careful planning and the right equipment, multi-gram and even kilogram-scale synthesis of key intermediates like cubane-1,4-dicarboxylic acid is achievable.[1][23][24] The use of continuous flow photoreactors has significantly improved the scalability of the [2+2] photocycloaddition step.[4] However, scaling up requires a thorough risk assessment and careful attention to heat management, especially during exothermic steps.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Besides the issues mentioned in the troubleshooting guide, other potential side reactions include:

-

Incomplete Bromination: During the bromination of the cyclopentanone ketal, achieving the desired tribromination can be challenging.[25] Careful control of stoichiometry and reaction time is necessary.

-

Debromination: In some steps, unintended loss of bromine can occur, leading to undesired byproducts.[12]

-

Haller-Bauer Cleavage: As an alternative to the desired Favorskii rearrangement, the cage can open via a Haller-Bauer-type reaction, particularly under strongly basic conditions.[11][12]

Q4: How can I introduce substituents at positions other than 1 and 4?

A4: The synthesis of cubanes with substitution patterns other than 1,4 is a significant challenge because most synthetic routes converge on cubane-1,4-dicarboxylic acid.[23] However, recent advances have made other isomers more accessible. For example, a robust multigram-scale synthesis of 1,3-disubstituted cubanes has been developed.[12] Additionally, late-stage C-H functionalization strategies are emerging as a powerful tool for introducing substituents at various positions on the cubane core.[23]

III. Experimental Workflows & Diagrams

Workflow: Eaton's Synthesis of Cubane-1,4-dicarboxylic Acid

This diagram illustrates the key transformations in the classical synthesis of the cubane core.

Caption: Key stages in the synthesis of cubane-1,4-dicarboxylic acid.

Troubleshooting Logic: [2+2] Photocycloaddition

This diagram provides a decision-making framework for troubleshooting the photochemical step.

Caption: Decision tree for optimizing the photochemical cycloaddition.

IV. References

-

The first synthesis of Cubane! - University of Bristol. Available at: [Link]

-

Synthesis of Cubane by Philip E. Eaton (1964) - SynArchive. Available at: [Link]

-

Favorskii Rearrangement - Organic Chemistry Tutor. Available at: [Link]

-

Photochemical synthesis of Cubanes - Vapourtec. Available at: [Link]

-

Synthesis of Cubane - Petrolpark. Available at: [Link]

-

The Magic of Cubane! - Organic Synthesis International. Available at: [Link]

-

The Magic of Cubane! | ORGANIC CHEMISTRY SELECT - WordPress.com. Available at: [Link]

-

Cubane Chemistry: Fascinating Synthesis of 1-azahomocubane. Available at: [Link]

-

Application Note 48: Photochemical synthesis of Cubanes - Vapourtec. Available at: [Link]

-

Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The magic of cubane | PDF - Slideshare. Available at: [Link]

-

Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan) - YouTube. Available at: [Link]

-

Purifying the Tar - Cubane Finale - YouTube. Available at: [Link]

-

Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC. Available at: [Link]

-

Eaton and Cole's synthesis of the cubane core.53 DIPB=1,4‐diisopropylbenzene - ResearchGate. Available at: [Link]

-

Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out ! I have evaporated as much of the solvent out as I can and still nothing please help ! : r/chemistry - Reddit. Available at: [Link]

-

Favorskii Rearrangement | PDF | Chemical Reactions | Organic Chemistry - Scribd. Available at: [Link]

-

New paper on the cycloaddition step in the cubane synthesis just dropped - Reddit. Available at: [Link]

-

Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis - University of Bristol. Available at: [Link]

-

Boosting cubane synthesis with photosensitizers | Opinion - Chemistry World. Available at: [Link]

-

Synthesis of Cubane Based Energetic Molecules - DTIC. Available at: [Link]

-

Cubane Synthesis is Wild! Mechanism Monday #44 - YouTube. Available at: [Link]

-

Cubane - Wikipedia. Available at: [Link]

-

Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Available at: [Link]

-

Making Cubane Finale - It's Done - YouTube. Available at: [Link]

-

PerFected Cubane - Scientific Update - UK. Available at: [Link]

Sources

- 1. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]

- 4. vapourtec.com [vapourtec.com]

- 5. vapourtec.com [vapourtec.com]

- 6. reddit.com [reddit.com]

- 7. Boosting cubane synthesis with photosensitizers | Opinion | Chemistry World [chemistryworld.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. youtube.com [youtube.com]

- 12. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 13. synarchive.com [synarchive.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. echemi.com [echemi.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. moravek.com [moravek.com]

- 20. petrolpark.co.uk [petrolpark.co.uk]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis [ch.ic.ac.uk]

- 25. reddit.com [reddit.com]

preventing metal-catalyzed valence isomerization of cubanes

Status: Operational Ticket Type: Technical Advisory (Tier 3) Subject: Prevention of Metal-Catalyzed Valence Isomerization in Cubane Scaffolds Assigned Specialist: Senior Application Scientist, High-Strain Scaffolds Division

Executive Summary & Core Directive

The Problem: Cubane (

The Failure Mode: Metals such as Ag(I) , Rh(I) , and Pd(II) can overcome the kinetic barrier of the cage, inserting into the C-C bonds and triggering valence isomerization. This results in the collapse of the cubic pharmacophore into cuneane (wedge-shaped) or syn-tricyclooctadiene isomers, destroying the intended bioisostere.

The Solution: Successful functionalization requires kinetic competence —the desired cross-coupling (oxidative addition into C-X) must be significantly faster than the parasitic coordination to the cage edges. This is achieved through ligand steric bulk and strict exclusion of specific metal additives.

Diagnostic Triage: "My Cubane Disappeared"

Use this decision matrix to identify the root cause of scaffold collapse based on the byproducts observed in your crude NMR.

Figure 1: Diagnostic logic for identifying the metal catalyst responsible for cubane rearrangement.

Critical Alerts: The "Kill List"

These reagents are incompatible with the cubane core and must be avoided or rigorously controlled.

| Metal Species | Hazard Level | Mechanism of Failure | Outcome |

| Ag(I) Salts (AgNO₃, Ag₂CO₃) | CRITICAL | Oxidative addition into C-C bond followed by heterolytic cleavage.[1] | Rapid conversion to Cuneane . |

| Rh(I) (Wilkinson's, [Rh(cod)Cl]₂) | CRITICAL | Edge insertion followed by rearrangement. | Conversion to syn-tricyclooctadiene or COT . |

| Pd(II) (Pd(OAc)₂, PdCl₂) | HIGH | Coordination to cage edges if not ligated properly. | Slow conversion to Cuneane . |

| Cu(I) (CuI) | MODERATE | Generally safe unless high temps (>100°C) or specific ligands used. | Decomposition. |

Technical Deep Dive: The Mechanism of Failure

To prevent isomerization, you must understand why it happens. The cubane cage is electron-rich (edges act like bent bonds).

-

The Ag(I) Trap: Silver is the most dangerous because it is often used as a halide scavenger in couplings. Ag(I) binds to the cubane edge, performs an oxidative addition to form an Ag(III) metallacycle, and then rearranges the skeleton.[1][2]

-

The Pd(II) Race: In a Suzuki coupling, you want Pd(0) to insert into the C-I bond (C-Halide). However, Pd(II) intermediates can coordinate to the cage C-C bonds.

-

Success: Rate(C-I Insertion) >> Rate(C-C Coordination).

-

Failure:[2] Unhindered Pd centers coordinate to the cage, leading to ring-opening.

-

Figure 2: Kinetic competition between functionalization (Green) and isomerization (Red).

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling of Iodocubanes

Objective: Arylation of the cubane core without ring opening.

The Logic: We use XPhos or RuPhos . These ligands are massive. They form a "protective shell" around the Palladium, preventing it from getting close enough to the cubane cage edges to coordinate, while still allowing the C-I bond (which sticks out of the cage) to access the metal.

Reagents:

-

Substrate: 1-Iodo-4-(methoxycarbonyl)cubane (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%) — Critical: 2:1 L:M ratio

-

Base: Cs₂CO₃ (3.0 equiv) — Avoid Ag₂CO₃

-

Solvent: Toluene/Water (10:1) or Dioxane/Water[3]

-

Temp: 80 °C

Step-by-Step:

-

Pre-complexation (Crucial): In a vial, mix Pd(OAc)₂ and XPhos in the solvent. Stir at RT for 5 mins to ensure the bulky ligand fully coordinates Pd(II) before it sees the cubane.

-

Add Iodocubane, Boronic acid, and Base.

-

Degas vigorously (Argon sparge) for 10 mins. Oxygen can oxidize phosphines, causing ligand dissociation and subsequent cage collapse.

-

Heat to 80 °C. Monitor by LCMS.

-

Workup: Filter through Celite. Do not use silver-impregnated silica for purification.

Protocol B: Amidation (C-H Functionalization)

Objective: Direct installation of Nitrogen.

The Logic: Radical pathways are generally faster than metal-catalyzed isomerization.

-

Reference: Baran Lab protocols utilizing radical decarboxylation or direct C-H amidation.

-

Conditions: Use reagents that generate cubyl radicals (e.g., via redox-active esters) which are then trapped. The cubyl radical is configurationally stable and does not rearrange.

Frequently Asked Questions (FAQ)

Q: Can I use Sonogashira conditions (Pd/Cu) on cubanes? A: Proceed with extreme caution. Standard Sonogashira uses CuI. While Cu(I) is less aggressive than Ag(I), it can still degrade cubanes at high temperatures.

-

Recommendation: Use "Copper-free" Sonogashira variants (requires more active Pd/Ligand systems like Pd-XPhos) to eliminate the risk of Cu-catalyzed decomposition.

Q: I see a "wedge-shaped" isomer in my crystal structure. What is it? A: That is Cuneane .[4] It is the thermodynamic sink of the cubane universe. Its formation confirms that your metal catalyst coordinated to the cage edges. You must increase the steric bulk of your ligand.

Q: Can I use AgF or Ag2O to assist hydrolytic steps? A: Absolutely not. Any source of soluble Ag(I) will destroy the cage. Use Cesium or Potassium alternatives (CsF, K2CO3).

Q: Is the cubane radical stable? A: Yes. Unlike the cation (which is prone to rearrangement) or the anion, the cubyl radical is kinetically stable and retains its geometry. This makes radical cross-coupling (e.g., Ni/photoredox) a viable alternative if Pd fails.

References

-

Eaton, P. E., & Castaldi, G. (1985). Systematic substitution on the cubane nucleus. Amide activation for metalation. Journal of the American Chemical Society.[5][6][7] Link

-

Cassar, L., Eaton, P. E., & Halpern, J. (1970).[2] Silver(I)-catalyzed isomerization of cubane.[1][2][4][8][9] Journal of the American Chemical Society.[5][6][7] Link

-

Lockner, J. W., et al. (2012). Practical Radical Functionalization of Cubane. Angewandte Chemie International Edition. Link

-

Plunkett, S., et al. (2018). Cubane Cross-Coupling and Cubane-Porphyrin Arrays.[10] Chemistry – A European Journal. Link

-

Bingham, T. W., & Sarpong, R. (2020). Skeletal Editing of Cubane. Journal of the American Chemical Society.[5][6][7] Link

Sources

- 1. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane [organic-chemistry.org]

- 8. Computational Research on Ag(I)-Catalyzed Cubane Rearrangement: Mechanism, Metal and Counteranion Effect, Ligand Engineering, and Post-Transition-State Desymmetrization [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. TARA [tara.tcd.ie]

Validation & Comparative

The Paradox of Cubane: A Comparative Guide to Validating Kinetic Stability and High Density

Audience: Researchers, Scientists, and Drug Development Professionals.

Objective: To provide an experimentally grounded framework for validating the anomalous density and kinetic stability of cubane (

Executive Summary: The "Impossible" Scaffold

Cubane represents a chemical paradox. Thermodynamically, it is a "powerhouse" of stored energy (

For drug developers and material scientists, cubane is not merely a novelty; it is a high-density, lipophilic bioisostere of benzene. Its unique geometry allows for the precise spatial positioning of substituents in 3D space, while its high density (

This guide outlines the experimental evidence and protocols required to validate these two critical properties: High Density and Kinetic Stability .

Comparative Analysis: Cubane vs. Hydrocarbon Alternatives[1][2][3][4]

To understand cubane's utility, we must benchmark it against the standard aromatic scaffold (Benzene), the standard diamondoid scaffold (Adamantane), and a linear chain (n-Octane).

Table 1: Physicochemical Benchmarks

| Property | Cubane ( | Benzene ( | Adamantane ( | n-Octane ( |

| Geometry | Cubic ( | Planar ( | Tetrahedral/Cage ( | Linear/Flexible |

| Density (Solid) | 1.29 g/cm³ | 1.02 g/cm³ (frozen) | 1.07 g/cm³ | ~0.70 g/cm³ (liq) |

| C-C Bond Angles | ||||

| Decomp.[1][2][3][4][5][6] Temp | Stable >500°C | Stable >260°C | Stable (Boils 125°C) | |

| Strain Energy | ~166 kcal/mol | 0 (Resonance stabilized) | ~1.5 kcal/mol | ~0 |

| Bioisostere Role | 3D Benzene mimic | N/A (Parent) | Lipophilic bulk | Aliphatic chain |

Key Insight: Cubane possesses the highest density of any hydrocarbon.[7] This is attributed to its "Platonic" symmetry, which allows for exceptionally efficient crystal packing, minimizing void volume despite the lack of strong intermolecular forces like hydrogen bonding.

Experimental Validation of High Density

The density of cubane is not merely a theoretical calculation; it must be empirically validated using X-ray crystallography. The high density is counter-intuitive for a molecule composed solely of light elements (C, H).

Protocol 1: Density Determination via Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Calculate the precise crystallographic density (

Workflow:

-

Crystallization: Dissolve purified cubane in a volatile solvent (e.g., pentane or dichloromethane). Allow slow evaporation at

C to minimize thermal motion and prevent sublimation. -

Mounting: Select a defect-free crystal (

mm). Mount on a glass fiber using perfluoropolyether oil. -

Data Collection:

-

Instrument: Bruker D8 QUEST or equivalent diffractometer.

-

Temperature: Collect data at 100 K (cryogenic cooling is critical to reduce thermal ellipsoids and obtain accurate bond lengths).

-

Source: Mo-K

radiation (

-

-

Refinement: Solve structure using Direct Methods (SHELXT). Refine using Full-Matrix Least-Squares (SHELXL).

-

Calculation:

- : Molecules per unit cell (typically 1 for trigonal/rhombohedral settings).

- : Molar mass (104.15 g/mol ).[4]

-

: Unit cell volume (

Validation Check:

-

Experimental density should converge to 1.29 g/cm³ at room temperature (slightly higher at 100 K).

-

Compare with Pycnometry : Use a gas pycnometer (He displacement) on the bulk powder to confirm the bulk density matches the crystallographic density, ruling out polymorphism or amorphous phases.

Experimental Validation of Kinetic Stability

Cubane's stability is "kinetic," meaning a high activation energy barrier (

The Mechanism: Orbital Symmetry Forbiddenness